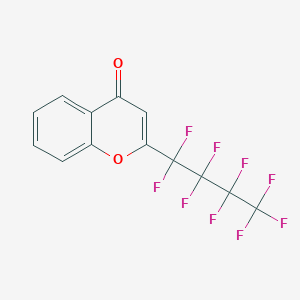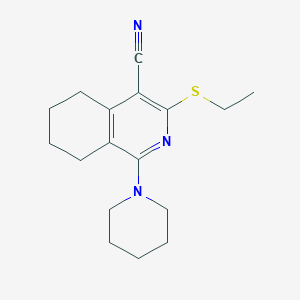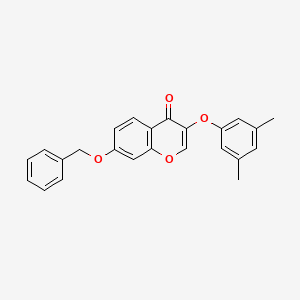![molecular formula C18H19N3O2S B11652170 (5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11652170.png)
(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-({1-[4-(ジメチルアミノ)フェニル]-2,5-ジメチル-1H-ピロール-3-イル}メチリデン)-1,3-チアゾリジン-2,4-ジオンは、チアゾリジン-2,4-ジオンコアを特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
(5E)-5-({1-[4-(ジメチルアミノ)フェニル]-2,5-ジメチル-1H-ピロール-3-イル}メチリデン)-1,3-チアゾリジン-2,4-ジオンの合成は、通常、複数段階の有機反応を伴います。このプロセスは、多くの場合、チアゾリジン-2,4-ジオンコアの調製から始まり、続いて縮合反応によりピロールとジメチルアミノフェニル基が導入されます。温度、溶媒、触媒などの特定の反応条件は、収量と純度を最適化するために重要です。
工業的製造方法
この化合物の工業的製造方法は、最適化された合成経路を用いた大規模なバッチ反応を含む場合があります。連続フロー反応器の使用は、効率性とスケーラビリティを向上させることができます。再結晶やクロマトグラフィーなどの精製技術は、最終生成物の高純度を確保するために用いられます。
化学反応の分析
反応の種類
(5E)-5-({1-[4-(ジメチルアミノ)フェニル]-2,5-ジメチル-1H-ピロール-3-イル}メチリデン)-1,3-チアゾリジン-2,4-ジオンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されて対応するスルホキシドまたはスルホンを生成できます。
還元: 還元反応によって、対応するチアゾリジン誘導体が生成されます。
置換: 求電子置換反応と求核置換反応によって、芳香族環が修飾されます。
一般的な試薬と条件
これらの反応に用いられる一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求電子剤と求核剤があります。温度、pH、溶媒の選択などの反応条件は、所望の変換を達成するために調整されます。
主な生成物
これらの反応から生成される主な生成物には、スルホキシド、スルホン、および用いられる特定の反応経路と試薬に応じてさまざまな置換誘導体が含まれます。
科学的研究の応用
(5E)-5-({1-[4-(ジメチルアミノ)フェニル]-2,5-ジメチル-1H-ピロール-3-イル}メチリデン)-1,3-チアゾリジン-2,4-ジオンは、いくつかの科学研究における応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性を調査されています。
医学: 独自の構造的特徴により、潜在的な治療薬として探求されています。
産業: 特定の電子特性または光学特性を持つ先端材料の開発に利用されています。
作用機序
(5E)-5-({1-[4-(ジメチルアミノ)フェニル]-2,5-ジメチル-1H-ピロール-3-イル}メチリデン)-1,3-チアゾリジン-2,4-ジオンの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。この化合物の構造的特徴により、特定の部位に結合し、生物学的経路を調節し、その効果を発揮することができます。分子標的と経路に関する詳細な研究が進行しており、その作用機序を完全に解明しようとしています。
類似化合物との比較
類似化合物
(5E)-5-({1-[4-(ジメチルアミノ)フェニル]-2,5-ジメチル-1H-ピロール-3-イル}メチリデン)-1,3-チアゾリジン-2,4-ジオン: 他のチアゾリジン-2,4-ジオン誘導体と構造的類似性を共有しています。
チアゾリジンジオン: 抗糖尿病作用で知られる化合物のクラス。
ピロール誘導体: ピロール環を持つ化合物で、多くの場合、さまざまな生物活性を示します。
独自性
(5E)-5-({1-[4-(ジメチルアミノ)フェニル]-2,5-ジメチル-1H-ピロール-3-イル}メチリデン)-1,3-チアゾリジン-2,4-ジオンの独自性は、特定の官能基の組み合わせにある。これにより、独特の化学的および生物学的特性が与えられています。
特性
分子式 |
C18H19N3O2S |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
(5E)-5-[[1-[4-(dimethylamino)phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H19N3O2S/c1-11-9-13(10-16-17(22)19-18(23)24-16)12(2)21(11)15-7-5-14(6-8-15)20(3)4/h5-10H,1-4H3,(H,19,22,23)/b16-10+ |
InChIキー |
NEGHUUSPBWXHOY-MHWRWJLKSA-N |
異性体SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)N(C)C)C)/C=C/3\C(=O)NC(=O)S3 |
正規SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)N(C)C)C)C=C3C(=O)NC(=O)S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652089.png)
![Dimethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11652093.png)
![Ethyl 5-acetyl-2-{[(2-bromophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11652096.png)


![methyl 2-{5-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11652130.png)
![N-[(1E)-3-amino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B11652131.png)
![Ethyl 1,14-dimethyl-4,10-DI(1-naphthyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B11652138.png)


![3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B11652149.png)
![4-[3-(Benzyloxy)-4-methoxyphenyl]-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11652156.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B11652162.png)

